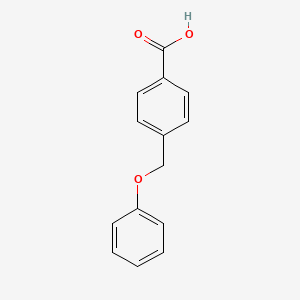

4-(Phenoxymethyl)benzoic acid

Description

Overview of the Chemical Compound's Significance in Scientific Disciplines

This compound serves as a cornerstone in several areas of scientific inquiry due to its versatile chemical nature.

Role in Organic Chemistry as a Synthetic Intermediate

In the realm of organic chemistry, 4-(Phenoxymethyl)benzoic acid is primarily utilized as a synthetic intermediate. Its structure allows it to be a building block for the creation of more complex molecules. For instance, it is a precursor in the synthesis of certain polymers and resins. The compound can undergo various reactions, such as oxidation to form corresponding benzoic acid derivatives and reduction to convert the carboxylic acid group to an alcohol group. It can also participate in nucleophilic substitution reactions. One common synthesis method involves the reaction of phenol (B47542) with p-chlorobenzoic acid under basic conditions. Another approach is the oxidation of 4-phenoxyacetophenone.

Relevance in Biological Studies for Potential Bioactivities

The biological relevance of this compound and its derivatives is an active area of research. Studies have explored its potential biological activities and how it interacts with biomolecules. For example, derivatives of this acid, such as thioureides, have been synthesized and evaluated for their antimicrobial properties against various parasites, including Giardia lamblia, Toxoplasma gondii, and Echinococcus multilocularis. researchgate.netnih.gov Research has shown that some of these derivatives exhibit significant activity against Toxoplasma gondii and can affect the structural integrity of Echinococcus multilocularis metacestodes. researchgate.netnih.gov

Exploration in Medicinal Chemistry for Therapeutic Applications

In medicinal chemistry, there is ongoing research into the potential therapeutic applications of this compound and its analogs. The core structure is seen as a scaffold that can be modified to develop new drugs. ontosight.ai For instance, derivatives have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. ontosight.aiontosight.ai The phenoxymethyl (B101242) group plays a role in the compound's reactivity and its ability to bind to various enzymes and receptors, which can modulate biochemical pathways.

Structural Characterization and Nomenclature

The specific arrangement of atoms and functional groups in this compound dictates its chemical properties and reactivity.

Benzoic Acid Backbone and its Influence on Reactivity

The presence of a benzoic acid backbone is a key feature of this compound. The carboxylic acid group (-COOH) is an activating group, which influences the chemical reactivity of the entire molecule. This acidic functional group allows the compound to undergo a variety of chemical transformations, making it a versatile building block in organic synthesis.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 31719-76-3 scbt.com |

| Molecular Formula | C₁₄H₁₂O₃ scbt.com |

| Molecular Weight | 228.24 g/mol scbt.com |

| IUPAC Name | This compound |

| Synonyms | 4-(phenoxymethyl)benzenecarboxylic acid, 4-phenoxymethyl-benzoic acid fishersci.es |

Comparative Analysis with Related Benzoic Acid Derivatives

The properties and utility of this compound can be better understood through a comparative analysis with other benzoic acid derivatives. The nature of the substituent on the benzoic acid ring profoundly influences the molecule's electronic properties, which in turn dictates its chemical reactivity and biological function.

Substituents on the benzene (B151609) ring of benzoic acid alter its acidity and reactivity through a combination of inductive and resonance effects. libretexts.org

Inductive Effect: This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, are highly electronegative and pull electron density away from the aromatic ring. libretexts.orglibretexts.org This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid (lower pKa value). libretexts.orgpressbooks.pub Conversely, electron-donating groups (EDGs), like alkyl groups (-CH₃), push electron density towards the ring, destabilizing the carboxylate anion and making the acid less acidic (higher pKa value). libretexts.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs of electrons, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), can donate electron density to the ring via resonance (+R effect), which generally decreases acidity. quora.com However, some groups can withdraw electron density through resonance (-R effect).

| Substituent Type | Electronic Effect | Effect on Carboxylate Anion | Impact on Acidity | Example Group |

|---|---|---|---|---|

| Electron-Withdrawing Group (EWG) | Pulls electron density from the ring (-I, -R) | Stabilizes | Increases (Lower pKa) | -NO₂, -CN, -CF₃ |

| Electron-Donating Group (EDG) | Pushes electron density to the ring (+I, +R) | Destabilizes | Decreases (Higher pKa) | -CH₃, -OH, -OCH₃ |

A direct comparison between this compound and its structural relatives, 4-Hydroxybenzoic acid and 4-(Methoxymethyl)benzoic acid, highlights the subtle yet significant impact of the para-substituent.

4-Hydroxybenzoic Acid: This compound features a hydroxyl (-OH) group at the para position. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that it can donate to the benzene ring through a strong resonance effect (+R). quora.com In the case of para-substitution, the resonance effect, which destabilizes the carboxylate anion, tends to dominate, making 4-hydroxybenzoic acid less acidic (pKa ≈ 4.54-4.58) than benzoic acid (pKa ≈ 4.2). quora.comwikipedia.org It is a white crystalline solid used as a precursor in the synthesis of parabens. wikipedia.org

This compound: Similar to the methoxymethyl derivative, the phenoxymethyl group (-OCH₂C₆H₅) has an ether oxygen separated from the benzoic acid ring by a methylene (B1212753) bridge, precluding direct resonance donation. The electronic effect is primarily inductive. The phenoxymethyl group is generally considered to be electron-withdrawing, which would be expected to increase the acidity relative to benzoic acid. Its larger size and hydrophobicity compared to -OH and -CH₂OCH₃ also influence its physical properties and how it interacts with biological targets. Research into derivatives of this compound has shown that modifications to this structure can lead to compounds with significant biological activity, such as inhibitory effects on enzymes like protein phosphatase Slingshot. nih.gov

| Compound | Substituent | Key Electronic Effects | Approximate pKa |

|---|---|---|---|

| Benzoic Acid | -H | Reference | 4.20 |

| 4-Hydroxybenzoic Acid | -OH | -I, +R (Resonance dominates) | 4.54 wikipedia.org |

| 4-Methoxybenzoic Acid* | -OCH₃ | -I, +R (Resonance dominates) | 4.47 quora.com |

| 4-(Methoxymethyl)benzoic Acid | -CH₂OCH₃ | -I (No resonance with ring) | Data not widely published |

| This compound | -OCH₂C₆H₅ | -I (No resonance with ring) | Data not widely published |

Note: 4-Methoxybenzoic acid is included for a more direct comparison of resonance effects with 4-Hydroxybenzoic acid. quora.com

Structure

3D Structure

Propriétés

IUPAC Name |

4-(phenoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBUVHSYBRTCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31719-76-3 | |

| Record name | 4-(Phenoxymethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31719-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Chemical Transformations of 4 Phenoxymethyl Benzoic Acid

Established Preparation Methods

The synthesis of 4-(phenoxymethyl)benzoic acid can be achieved through several established methodologies. These routes primarily involve the formation of an ether linkage between a phenol (B47542) and a benzoic acid derivative, or the modification of a precursor molecule already containing the core phenoxymethylbenzoyl structure. Key methods include the nucleophilic substitution of a halogenated benzoic acid with phenol, the oxidation of a corresponding acetophenone, and a synthesis pathway involving a phthalide (B148349) intermediate.

Nucleophilic Substitution of p-Chlorobenzoic Acid with Phenol

One of the primary methods for synthesizing this compound is through the nucleophilic aromatic substitution reaction between p-chlorobenzoic acid and phenol. This reaction proceeds in a two-step process, beginning with the conversion of phenol to its more nucleophilic phenoxide form.

The initial step in this synthesis involves the deprotonation of phenol to form sodium phenolate (B1203915). This is typically achieved by reacting phenol with a strong base, such as sodium hydroxide (B78521). In a common procedure, phenol is treated with an aqueous solution of sodium hydroxide. The reaction is generally carried out with heating to ensure the complete formation of the sodium phenolate salt. For instance, a mixture of phenol, sodium hydroxide, and water can be heated to approximately 60°C for a period of about 2 hours to facilitate this conversion jmchemsci.com. The resulting sodium phenolate solution is then used directly in the subsequent substitution reaction.

The second step is the nucleophilic substitution reaction where the sodium phenolate displaces the chloride from p-chlorobenzoic acid. This reaction requires elevated temperatures to proceed efficiently. A high-boiling point, non-polar solvent is often employed to achieve the necessary reaction temperature. Tetralin (1,2,3,4-tetrahydronaphthalene) is a suitable solvent for this purpose.

The sodium phenolate solution is added dropwise to a mixture of p-chlorobenzoic acid in tetralin, which is heated to around 150°C jmchemsci.com. The dropwise addition helps to control the reaction rate and maintain a consistent temperature. As the reaction progresses, water is distilled off from the reaction mixture. The reaction is typically allowed to proceed for several hours, often around 10 hours, to ensure completion jmchemsci.com. The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Duration |

| Phenol | p-Chlorobenzoic Acid | Sodium Hydroxide | Tetralin | 150°C | ~10 hours jmchemsci.com |

Upon completion of the reaction, the mixture is cooled, and the crude product is isolated. The work-up procedure typically involves washing the solid product with water to remove any water-soluble impurities. The crude this compound is then acidified, usually with a strong acid like concentrated hydrochloric acid, to a pH of 1 to precipitate the carboxylic acid jmchemsci.com.

The precipitated solid is collected by filtration. For further purification, recrystallization is a commonly employed technique. Ethanol, particularly 95% ethanol, has been found to be an effective solvent for the recrystallization of this compound jmchemsci.com. The crude product is dissolved in hot ethanol, and the solution is then allowed to cool slowly. As the solution cools, the solubility of the this compound decreases, leading to the formation of purified crystals, which can then be collected by filtration.

Oxidation of 4-Phenoxyacetophenone

An alternative synthetic route to this compound involves the oxidation of 4-phenoxyacetophenone. This method transforms the methyl ketone group into a carboxylic acid. A common and effective method for this transformation is the haloform reaction.

The haloform reaction is typically carried out under basic conditions. In one reported synthesis, 4-phenoxyacetophenone is oxidized using sodium hypochlorite (B82951) (NaOCl), which is the active ingredient in household bleach, in the presence of a phase-transfer catalyst like polyethylene (B3416737) glycol (PEG)-400 jmchemsci.com. The reaction is generally performed at a high pH. The mixture is heated under reflux for a specific duration, for example, 30 minutes, to drive the reaction to completion. Following the reaction, any excess oxidizing agent is quenched, for instance, with sodium thiosulfate. The resulting carboxylate salt is then acidified with an acid, such as hydrochloric acid, to precipitate the this compound product. The solid product is then collected by filtration and can be further purified if necessary.

| Starting Material | Oxidizing Agent | Catalyst | Key Conditions |

| 4-Phenoxyacetophenone | Sodium Hypochlorite | Polyethylene Glycol (PEG)-400 | High pH, Reflux |

Synthesis via Phthalide Intermediate and Potassium Phenoxide

A less common but viable method for the synthesis of phenoxymethyl (B101242) benzoic acid derivatives involves the reaction of a phthalide intermediate with a phenoxide. This approach builds the core structure by reacting a phenoxide with a lactone.

In this synthetic pathway, phenol is first converted to potassium phenoxide by reacting it with a strong potassium base, such as potassium hydroxide. The resulting potassium phenoxide is then reacted with a phthalide. This reaction is typically carried out at elevated temperatures, often above 170°C, and can be performed either in a high-boiling solvent or in a melt phase without a solvent. The reaction of p-cresol, a phenol derivative, with phthalide has been reported as a method for producing phenoxymethyl benzoic acid derivatives. The use of a strong base like sodium hydride in a solvent such as dimethylformamide (DMF) has also been described for the reaction between 4-methylphenol and phthalide. The general principle involves the nucleophilic attack of the phenoxide on the lactone ring of the phthalide, leading to the formation of the corresponding phenoxymethyl benzoic acid derivative after an appropriate work-up.

Nucleophilic Substitution of 4-(Bromomethyl)benzoic Acid with Phenol

A direct and widely used method for the synthesis of this compound is the nucleophilic substitution reaction between 4-(bromomethyl)benzoic acid and phenol. This reaction is a classic example of the Williamson ether synthesis. chegg.com

In this process, phenol is first deprotonated by a suitable base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzoic acid. The bromomethyl group is an excellent substrate for SN2 reactions due to the stability of the benzylic position and the good leaving group ability of the bromide ion. The nucleophilic attack results in the displacement of the bromide and the formation of the ether linkage, yielding this compound. The reaction is typically carried out in a polar aprotic solvent like methanol (B129727) or chlorobenzene. ysu.educhegg.com

Table 1: Williamson Ether Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Esterification/Coupling of 4-(Hydroxymethyl)benzoic Acid with Phenyl Halides (Mitsunobu or Williamson Ether Synthesis)

Alternative synthetic routes to this compound involve the formation of the ether bond starting from 4-(hydroxymethyl)benzoic acid.

Williamson Ether Synthesis: A direct Williamson ether synthesis involving the reaction of an alkoxide derived from 4-(hydroxymethyl)benzoic acid with an unsubstituted phenyl halide (e.g., chlorobenzene, bromobenzene) is generally not feasible. masterorganicchemistry.com This is because nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is extremely difficult, as the SN2 pathway is unfavorable at an sp²-hybridized carbon center. masterorganicchemistry.com For this reaction to proceed, the phenyl halide would typically require activation by strong electron-withdrawing groups at the ortho or para positions. libretexts.org

Mitsunobu Reaction: A more effective method for coupling 4-(hydroxymethyl)benzoic acid with phenol is the Mitsunobu reaction. nih.gov This reaction facilitates the condensation of an alcohol and an acidic pronucleophile (pKa < 15), such as phenol, in the presence of a redox system. organic-chemistry.orgtcichemicals.com The standard reagents are typically triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov In this process, the PPh₃ and DEAD combine to form a phosphonium (B103445) salt intermediate. This intermediate activates the hydroxyl group of 4-(hydroxymethyl)benzoic acid, converting it into a good leaving group. The phenoxide ion, formed in situ, then acts as the nucleophile, attacking the activated benzylic carbon to form the desired ether linkage with inversion of configuration (though this is irrelevant for an achiral substrate). nih.govorganic-chemistry.org The reaction is known for its mild conditions and high yields, even with sterically hindered components. orgsyn.org

Table 2: Comparison of Ether Synthesis Methods from 4-(Hydroxymethyl)benzoic Acid

| Method | Alcohol | Nucleophile | Reagents | Feasibility/Notes |

|---|---|---|---|---|

| Williamson Ether Synthesis | 4-(Hydroxymethyl)benzoic acid | Phenyl Halide | Strong Base | Generally not feasible for unactivated phenyl halides. masterorganicchemistry.com |

Advanced Synthetic Strategies for Derivatives

The synthesis of thioureide derivatives of this compound is a multi-step process that allows for the introduction of diverse structural motifs. nih.gov This class of compounds has been investigated for various biological activities. nih.govscilit.com The general synthetic pathway involves three main stages: nih.govlew.ro

Formation of the Acid Chloride: The starting material, this compound, is first converted into its more reactive acid chloride derivative. This is typically achieved by refluxing the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride in an anhydrous solvent like 1,2-dichloroethane. nih.govlew.roresearchgate.net

Generation of the Isothiocyanate: The resulting 4-(phenoxymethyl)benzoyl chloride is then reacted with a thiocyanate (B1210189) salt, commonly ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN). lew.ro This reaction is usually performed in a dry solvent like acetone (B3395972) to produce the key intermediate, 4-(phenoxymethyl)benzoyl isothiocyanate. nih.gov This intermediate is often used immediately in the next step without isolation. nih.gov

Formation of the Thioureide: In the final step, the freshly prepared isothiocyanate is treated with a primary amine (either aromatic or aliphatic). lew.ro The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N,N'-disubstituted thioureide derivative. nih.gov This addition reaction provides a versatile method for creating a library of thioureides by varying the structure of the primary amine. nih.gov

This three-step sequence provides a reliable and modular approach to synthesizing a wide range of thioureides derived from this compound for further study. lew.ronih.gov

Synthesis of Thioureides of this compound

Three-Stage Reaction Process

A common pathway for the synthesis of thioureide derivatives of this compound involves a three-stage process. This process begins with the preparation of this compound analogues, followed by their conversion to the corresponding acid chlorides, and subsequent reactions to form isothiocyanates and finally thioureides. lew.roresearchgate.netnih.govresearchgate.net

Preparation of this compound Analogues

The synthesis of this compound and its analogues can be achieved through various methods. One common approach involves the reaction of a substituted phenol with phthalide. lew.ro For instance, 2-(4-methyl-phenoxymethyl)-benzoic acid and 2-(4-methoxy-phenoxymethyl)-benzoic acid are synthesized by treating phthalide with potassium p-cresolate and potassium para-methoxyphenoxide, respectively, in xylene under reflux. lew.ro This reaction yields the potassium salt of the corresponding phenoxymethyl)benzoic acid, which can be separated and subsequently acidified to produce the desired carboxylic acid. lew.ronih.gov

Another synthetic route involves the oxidation of 4-phenoxyacetophenone. google.compatsnap.com Additionally, the Ullmann condensation, a copper-catalyzed reaction, can be employed to couple a phenol with a halobenzoic acid.

Synthesis of the Corresponding Acid Chloride (e.g., 2-(4-methyl-phenoxymethyl)benzoyl chloride)

The carboxylic acid group of this compound analogues is typically activated by converting it into an acid chloride. This is a crucial step for subsequent nucleophilic substitution reactions. A standard method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often in an anhydrous solvent like 1,2-dichloroethane, under reflux. nih.govnih.gov For example, 2-(4-chlorophenoxymethyl)benzoyl chloride is prepared by refluxing 2-(4-chlorophenoxymethyl)benzoic acid with thionyl chloride. nih.gov Similarly, 2-(4-methyl-phenoxymethyl)benzoic acid can be converted to its acid chloride. lew.roresearchgate.net Cyanuric chloride has also been reported as a reagent for this conversion. researchgate.net

Reaction with Ammonium Thiocyanate to Form Isothiocyanates

The synthesized acid chloride is then reacted with a thiocyanate salt, typically ammonium thiocyanate (NH₄SCN), to form the corresponding acyl isothiocyanate. lew.ronih.gov This reaction is generally carried out in a dry, inert solvent such as acetone. lew.rogoogle.com The isothiocyanate forms through a nucleophilic acyl substitution where the thiocyanate ion displaces the chloride ion from the acyl chloride. The resulting 2-(4-methyl-phenoxymethyl)-benzoyl isothiocyanate or 2-(4-methoxy-phenoxymethyl)benzoyl isothiocyanate is often used in the next step without isolation. lew.ronih.gov

Treatment with Primary Aromatic Amines to Obtain Thioureides

In the final stage, the acyl isothiocyanate is treated with a primary aromatic amine to yield the desired N-acylthiourea, also known as a thioureide. lew.ronih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov The reaction is typically performed by adding the primary aromatic amine directly to the reaction mixture containing the in situ generated isothiocyanate. nih.gov A variety of primary aromatic amines can be used to generate a library of thioureide derivatives. lew.ronih.gov

Table 1: Synthesis of Thioureide Derivatives

| Starting Material | Reagents | Product | Reference |

|---|

Synthesis of Acyl Hydrazides and 1,3,4-Oxadiazole (B1194373) Derivatives

Another significant transformation of this compound and its analogues is their conversion into acyl hydrazides and subsequently into 1,3,4-oxadiazole derivatives. These heterocyclic compounds are of interest due to their diverse biological activities. nih.gov

Utilization of Isoniazid (B1672263) and Carboxylic Acids as Precursors

A synthetic route to new hydrazides and 1,3,4-oxadiazoles starts with isoniazid (isonicotinic acid hydrazide) and carboxylic acids, such as 2-(4-substituted-phenoxymethyl)-benzoic acids. nih.gov The carboxylic acid is first converted to its acid chloride using thionyl chloride. nih.gov The resulting crude acid chloride is then reacted with isoniazid in a solvent like dichloromethane (B109758) at room temperature to form N,N'-diacylhydrazines. nih.gov

These N,N'-diacylhydrazines can then be cyclized to form 2,5-disubstituted-1,3,4-oxadiazoles. nih.gov This cyclization is a dehydration reaction that can be achieved by treating the diacylhydrazine with a dehydrating agent such as phosphoryl chloride (POCl₃) in a solvent like toluene (B28343) under reflux. nih.gov Various synthetic methods for 1,3,4-oxadiazoles exist, including the direct cyclization of carboxylic acids with acylhydrazides under mild conditions. openmedicinalchemistryjournal.com

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives

| Precursors | Key Intermediates | Reagents for Cyclization | Product | Reference |

|---|---|---|---|---|

| Isoniazid and 2-(4-substituted-phenoxymethyl)-benzoic acids | N,N'-diacylhydrazines | Phosphoryl chloride | 1,3,4-Oxadiazoles | nih.gov |

| Carboxylic acids and acylhydrazides | - | Coupling or dehydrating agents (e.g., POCl₃, PPA) | 1,3,4-Oxadiazoles | openmedicinalchemistryjournal.com |

Reaction of Acid Chlorides with Isoniazid

The synthesis of novel hydrazide derivatives from this compound can be achieved through a two-step process. First, the carboxylic acid is converted into its more reactive acid chloride derivative, 4-(phenoxymethyl)benzoyl chloride. This transformation is typically accomplished using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The resulting 4-(phenoxymethyl)benzoyl chloride is then reacted with isoniazid (isonicotinic acid hydrazide) in a nucleophilic acyl substitution reaction. In this reaction, the terminal nitrogen atom of the hydrazide group in isoniazid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This leads to the displacement of the chloride leaving group and the formation of a new amide bond, yielding the final product, N'-(4-(phenoxymethyl)benzoyl)isonicotinohydrazide. This type of reaction is fundamental in the synthesis of various compounds, including those investigated for potential biological activities. nih.gov

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Acid Chloride Formation | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 4-(Phenoxymethyl)benzoyl chloride |

| 2. Hydrazide Formation | 4-(Phenoxymethyl)benzoyl chloride and Isoniazid | Base (e.g., pyridine, triethylamine) to neutralize HCl byproduct | N'-(4-(phenoxymethyl)benzoyl)isonicotinohydrazide |

Chemical Reactions and Reactivity Analysisbenchchem.com

The chemical behavior of this compound is dictated by its functional groups: the carboxylic acid, the aromatic rings, and the benzylic ether linkage. This allows for a variety of transformations, making it a useful building block in organic synthesis.

Oxidation Reactions to Form Benzoic Acid Derivativesbenchchem.com

The benzylic methylene (B1212753) group (-CH₂-) in this compound is a potential site for oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions and heat, can oxidize benzylic carbons. khanacademy.org Applying these harsh conditions to this compound would likely lead to the cleavage of the bond between the benzylic carbon and the adjacent phenyl ring. This oxidative cleavage would result in the formation of terephthalic acid, where both the original carboxyl group and the newly oxidized benzylic carbon become carboxylic acid groups. Phenol would be formed as the other cleavage product.

A related electrochemical oxidation has been demonstrated for 4-(hydroxymethyl)benzoic acid, which yields both 4-carboxybenzaldehyde and terephthalic acid. researchgate.net This suggests that the benzylic position is susceptible to oxidation, which, in the case of this compound, would proceed to the fully oxidized carboxylic acid state under strong chemical oxidants, leading to molecular cleavage.

Reduction Reactions of the Carboxylic Acid Groupbenchchem.com

The carboxylic acid group of this compound can be selectively reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of carboxylic acids to primary alcohols. chemistrysteps.comchemguide.co.uk The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol product. Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters. chemistrysteps.comkhanacademy.org In contrast, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.com The reduction of this compound yields (4-(phenoxymethyl)phenyl)methanol.

| Reducing Agent | Solvent | Product | Effectiveness |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous Ether (e.g., THF) | (4-(Phenoxymethyl)phenyl)methanol | High |

| Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | (4-(Phenoxymethyl)phenyl)methanol | High |

| Sodium borohydride (NaBH₄) | Protic solvents (e.g., ethanol) | No reaction | Ineffective |

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(Phenoxymethyl)benzoic acid, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Analysis

The proton NMR (¹H NMR) spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of both the benzoic acid and phenoxy rings, the methylene (B1212753) protons, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic environment of each proton.

The protons on the benzoic acid ring typically appear as two doublets in the downfield region due to the electron-withdrawing effect of the carboxylic acid group. The protons ortho to the carboxyl group are expected around 8.0 ppm, while the protons meta to it would resonate near 7.5 ppm. The protons of the phenoxy group generally exhibit more complex splitting patterns, appearing in the range of 6.9 to 7.4 ppm. The singlet for the methylene (-CH₂-) protons, which bridge the phenoxy and benzoic acid moieties, is anticipated around 5.1 ppm. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a chemical shift greater than 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm * | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Benzoic acid, ortho to -COOH) | ~ 8.0 | Doublet |

| Aromatic (Benzoic acid, meta to -COOH) | ~ 7.5 | Doublet |

| Aromatic (Phenoxy group) | 6.9 - 7.4 | Multiplet |

| Methylene (-O-CH₂-) | ~ 5.1 | Singlet |

Predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

¹³C NMR Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, identifying each unique carbon environment in this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield, typically above 165 ppm.

The aromatic carbons of the benzoic acid ring are expected to resonate between 125 and 145 ppm, with the carbon attached to the carboxylic acid group appearing at the lower end of this range. The carbons of the phenoxy group typically appear between 115 and 160 ppm, with the carbon directly bonded to the ether oxygen being the most downfield in this group. The methylene carbon (-CH₂-) signal is expected in the aliphatic region, generally around 70 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm * |

| Carbonyl (-COOH) | > 165 |

| Aromatic (Phenoxy, C-O) | ~ 158 |

| Aromatic (Benzoic acid, C-CH₂) | ~ 142 |

| Aromatic (Benzoic acid, C-COOH) | ~ 129 |

| Aromatic (Benzoic acid, CH) | 127 - 131 |

| Aromatic (Phenoxy, CH) | 115 - 130 |

| Methylene (-O-CH₂-) | ~ 70 |

Predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrations of specific bonds within the molecule.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp peak typically found between 1680 and 1710 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage will appear in the fingerprint region, generally between 1200 and 1300 cm⁻¹ and 1000-1100 cm⁻¹ respectively. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations cause several peaks in the 1400-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) * | Vibration Type |

| Carboxylic Acid O-H | 2500-3300 | Stretching (Broad) |

| Aromatic C-H | 3000-3100 | Stretching |

| Carboxylic Acid C=O | 1680-1710 | Stretching (Strong) |

| Aromatic C=C | 1400-1600 | Stretching |

| Carboxylic Acid C-O | 1200-1300 | Stretching |

| Ether C-O-C | 1000-1100 | Asymmetric Stretching |

Expected ranges based on standard IR correlation tables.

Elemental Analysis for Purity Validation

Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in this compound, which is used to confirm its empirical formula (C₁₄H₁₂O₃) and assess its purity. The theoretical percentages are calculated from the molecular formula and atomic masses of the constituent elements.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 73.67 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 5.30 |

| Oxygen | O | 16.00 | 3 | 48.00 | 21.03 |

| Total | 228.26 | 100.00 |

Chromatographic Techniques for Purity and Impurity Analysis

Chromatographic methods are essential for determining the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of this compound. A reverse-phase HPLC method is typically employed for the analysis of benzoic acid derivatives.

A common setup would involve a C18 column as the stationary phase. The mobile phase is often a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) with an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient mode to achieve optimal separation. Detection is commonly performed using a UV detector, with the wavelength set to the absorption maximum of the analyte, which for benzoic acid derivatives is typically around 230-254 nm. This method allows for the separation of this compound from starting materials, by-products, and other impurities, enabling accurate purity determination. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Impurities

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the identification and quantification of trace-level impurities in active pharmaceutical ingredients (APIs) and other chemical compounds, including this compound. nih.gov The method's high sensitivity and selectivity allow for the detection of impurities that may be present in minute quantities, which is critical for ensuring the purity and quality of the final product. nih.gov

The process involves two key steps. First, the sample is introduced into a liquid chromatograph (LC), which separates the individual components of the mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). Following separation, the components are introduced into the mass spectrometer (MS). The MS ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint, enabling precise identification.

In the context of this compound synthesis, LC-MS is employed to detect potential impurities such as unreacted starting materials, by-products from side reactions, or degradation products. researchgate.net By comparing the retention times and mass spectra of the peaks in the sample chromatogram to those of known reference standards, analysts can identify and quantify specific impurities. Furthermore, for unknown peaks, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) can be used to elucidate the structures of novel or unexpected impurities. researchgate.netmdpi.com

The data generated from LC-MS analysis is crucial for optimizing synthesis pathways, establishing purification protocols, and ensuring batch-to-batch consistency.

Table 1: Illustrative LC-MS Data for Impurity Profiling of this compound

| Compound | Expected Retention Time (min) | Observed m/z [M-H]⁻ | Status |

|---|---|---|---|

| This compound | 8.5 | 227.07 | Main Component |

| Phenol (B47542) | 4.2 | 93.03 | Potential Impurity (Starting Material) |

| 4-Hydroxybenzoic acid | 3.1 | 137.02 | Potential Impurity (Starting Material) |

| Unknown Impurity A | 6.8 | 241.05 | Trace Impurity |

Melting Point Determination as a Purity Indicator

Melting point determination is a fundamental and widely used technique to assess the purity of a crystalline solid organic compound like this compound. quora.com A pure crystalline substance exhibits a characteristic and sharp melting point, typically melting over a narrow range of 1-2°C. wvu.edu The presence of even small amounts of impurities disrupts the crystal lattice structure of the solid.

This disruption leads to two observable effects: a depression of the melting point and a broadening of the melting point range. wvu.edu This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of the impurity. As the concentration of an impurity increases, the melting point of the substance is lowered and the range over which it melts becomes wider. For example, a pure sample of a benzoic acid derivative might have a sharp melting range, whereas an impure sample would melt at a lower temperature and over a broader range. wvu.edu

Therefore, by measuring the melting point of a sample of this compound and comparing it to the known value for the pure compound, a researcher can make a qualitative assessment of its purity. A sharp melting range close to the literature value suggests a high degree of purity. Conversely, a significantly depressed and broad melting range is a clear indication of the presence of impurities. quora.com This method is often used as a preliminary check of purity before more sophisticated analytical techniques are employed.

Table 2: Effect of Purity on the Melting Point of this compound

| Sample Purity | Observed Melting Point Range (°C) | Interpretation |

|---|---|---|

| >99% | 157 - 159 | High Purity |

| 98% | 155 - 158 | Slightly Impure |

| 95% | 152 - 157 | Impure |

| <90% | 148 - 155 | Significantly Impure |

Biological Activities and Mechanistic Studies of 4 Phenoxymethyl Benzoic Acid and Its Derivatives

Antimicrobial Properties

Research into 4-(phenoxymethyl)benzoic acid and its derivatives has revealed a range of antimicrobial activities, with notable effects against various protozoa, helminths, and bacteria. The focus of many studies has been on thioureide derivatives, which have demonstrated significant potential as anti-infective agents.

Activity against Protozoa

Derivatives of this compound have been investigated for their efficacy against several protozoan parasites of medical importance.

Studies on a series of fifty 2-(4-R-phenoxymethyl)benzoic acid thioureides showed that the majority of these compounds were ineffective against the protozoan parasite Giardia lamblia in vitro. researchgate.net Only two compounds containing a nitro group exhibited any activity against this parasite. researchgate.net

In contrast to their limited effect on Giardia lamblia, derivatives of 2-(phenoxymethyl)benzoic acid have shown significant activity against Toxoplasma gondii. A study involving fifty different 2-(4-R-phenoxymethyl)benzoic acid thioureides found that twenty-three of these compounds were capable of inhibiting the proliferation of T. gondii tachyzoites. researchgate.net Notably, three of these compounds demonstrated potent activity with a 50% inhibitory concentration (IC50) of approximately 1 microMolar. researchgate.net Further investigation into the ultrastructural effects of one of these active thioureides revealed that it induced cytoplasmic vacuolization in the parasites. researchgate.net

Table 1: Activity of 2-(4-R-phenoxymethyl)benzoic acid thioureides against Toxoplasma gondii

| Total Compounds Tested | Compounds with Inhibitory Activity | Compounds with IC50 ≈ 1 µM |

|---|

Activity against Helminths

The anti-parasitic properties of this compound derivatives extend to helminths, specifically the larval stage of Echinococcus multilocularis.

In the same comprehensive study of fifty 2-(4-R-phenoxymethyl)benzoic acid thioureides, twenty-two compounds were found to negatively affect the structural integrity of Echinococcus multilocularis metacestodes in vitro. researchgate.net This indicates a potential for these derivatives in the treatment of alveolar echinococcosis, a disease caused by the larval stage of this tapeworm.

Antibacterial Activity

Derivatives of this compound have also been synthesized and evaluated for their antibacterial properties. Specifically, thioureides of 2-(4-ethyl-phenoxymethyl) benzoic acid and 2-(4-methylphenoxymethyl) benzoic acid have demonstrated specific antimicrobial activity. nih.govresearchgate.netamazonaws.com

The antimicrobial activity of these compounds was assessed against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as fungal strains. nih.govresearchgate.netamazonaws.com The quantitative analysis established that the minimal inhibitory concentrations (MICs) for these compounds ranged from 3.9 µg/mL to 250 µg/mL. nih.gov

For the 2-(4-methylphenoxymethyl) benzoic acid thioureides, the highest activity was observed against P. aeruginosa with MICs ranging from 250 µg/mL to 31.5 µg/mL. researchgate.netamazonaws.com Most of these compounds also showed activity against Gram-positive bacteria, with MICs ranging from 1000 µg/mL to 62.5 µg/mL. researchgate.netamazonaws.com However, only a few of these derivatives exhibited antimicrobial activity against E. coli and K. pneumoniae. researchgate.netamazonaws.com

Table 2: Antibacterial Activity of 2-(4-methylphenoxymethyl) benzoic acid thioureides

| Microbial Group | Organism | MIC Range (µg/mL) |

|---|---|---|

| Gram-negative | Pseudomonas aeruginosa | 31.5 - 250 |

| Gram-positive | Staphylococcus aureus, Bacillus subtilis | 62.5 - 1000 |

Antifungal Activity (e.g., Candida albicans)

Derivatives of phenoxymethyl (B101242) benzoic acid have demonstrated potential as antifungal agents. Research into novel benzothiazole derivatives showed that 2-(phenoxymethyl)benzothiazole was the most active compound tested against Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/ml semanticscholar.org. While this compound is not a benzoic acid, it shares the phenoxymethyl moiety, suggesting the potential contribution of this structural feature to antifungal activity.

Table 2: Antifungal Activity of a 2-(Phenoxymethyl)benzothiazole Derivative semanticscholar.org

| Compound | Target Organism | MIC (µg/mL) |

| 2-(Phenoxymethyl)benzothiazole | Candida albicans | 3.12 |

Enzyme Interaction and Modulation

The interaction of this compound and its derivatives with various enzymes is an area of interest for potential therapeutic applications.

There is no direct evidence in the reviewed scientific literature to suggest that this compound or its derivatives are inhibitors of Dihydrofolate Reductase (DHFR) from Mycobacterium tuberculosis.

Slingshot Protein Inhibition and its Therapeutic Potential

Recent studies have identified certain derivatives of this compound as potent inhibitors of Slingshot (SSH) protein phosphatases. These enzymes are crucial regulators of cytoskeleton dynamics. The inhibition of Slingshot proteins presents a therapeutic avenue for conditions like cancer and infectious diseases, where cytoskeletal rearrangement is a key pathological feature. One notable derivative, (Z)-4-((4-((4-oxo-2-thioxo-3-(o-tolyl)thiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoic acid, has been identified as a competitive inhibitor of Slingshot, displaying a Ki (inhibition constant) of approximately 4 μM. nih.gov

Inhibition of Cofilin Dephosphorylation

Slingshot phosphatases function by dephosphorylating and thereby activating cofilin, an actin-depolymerizing factor that plays a pivotal role in actin filament dynamics. nih.govnii.ac.jpnih.govnih.gov The activation of cofilin is essential for the rapid turnover of actin filaments required for processes like cell migration. nih.govnih.gov Research has demonstrated that derivatives of this compound can effectively inhibit the dephosphorylation of cofilin. nih.gov By blocking Slingshot phosphatase activity, these compounds maintain cofilin in its inactive, phosphorylated state. This action disrupts the normal cycle of actin depolymerization and repolymerization, which is a critical mechanism underlying their therapeutic effects. nih.govnii.ac.jp

Effects on Cell Migration

A direct consequence of inhibiting cofilin dephosphorylation is the impairment of cell migration. The dynamic nature of the actin cytoskeleton is a prerequisite for cell motility, a process hijacked by cancer cells during metastasis. nih.gov Studies have shown that treatment with a rhodanine-scaffold-based derivative of this compound led to the inhibition of cell migration. nih.gov This effect was observed in cells stimulated with nerve growth factor (NGF) or angiotensin II, confirming the compound's ability to interfere with signaling pathways that promote cell motility. nih.gov The spatiotemporal regulation of cofilin activity by phosphatases like Slingshot is critical for directional cell movement, and its inhibition disrupts this process. nii.ac.jp

Cellular and Molecular Effects

Beyond their influence on the cytoskeleton, derivatives of this compound exert a range of cellular and molecular effects that contribute to their potential as anticancer agents. These effects include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction

Apoptosis is a natural, controlled process of cell death that is often evaded by cancer cells. The ability to induce apoptosis is a hallmark of many effective cancer therapies. Research into acyl hydrazide and 1,3,4-oxadiazole (B1194373) derivatives of phenoxymethyl-benzoic acids has shown that these compounds can trigger this cell death pathway. nih.govresearchgate.netnih.govcolab.ws Specifically, one derivative proved to be toxic to cancer cell lines, inducing apoptosis in 54% of HCT-8 cells after 72 hours of treatment. nih.govresearchgate.netnih.gov This apoptotic effect was predicted by the increased messenger RNA (mRNA) expression of caspases 3 and 7, key executioner enzymes in the apoptotic cascade, after just 24 hours of exposure. nih.govresearchgate.netnih.gov

| Compound Derivative | Cell Line | Effect | Key Findings |

|---|---|---|---|

| Acyl hydrazide derivative 7 | HCT-8 | Apoptosis Induction | Induced apoptosis in 54% of cells after 72h; increased mRNA expression of caspases 3 and 7. nih.govresearchgate.netnih.gov |

Cell Cycle Blocking (e.g., G1 phase)

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. Certain derivatives of this compound have demonstrated the ability to interfere with this process. Specifically, studies on new acyl hydrazides and 1,3,4-oxadiazoles of 2-(4-substituted-phenoxymethyl)-benzoic acids found that several compounds determined the blocking of the G1 phase of the cell cycle. nih.govresearchgate.netnih.govcolab.ws The G1 phase is the initial growth phase, and arresting the cycle here prevents the cell from entering the S phase, where DNA replication occurs, thus halting proliferation. This G1 phase arrest was also observed with N-acyl thiourea derivatives. mdpi.com This mechanism is a key strategy for controlling tumor growth. mdpi.com

| Compound Class | Cell Line | Effect | Reference |

|---|---|---|---|

| Acyl hydrazide/1,3,4-oxadiazole derivatives | HCT-8, HT-29 | Blocking of G1 phase | nih.govresearchgate.netnih.gov |

| N-acyl thiourea derivatives | HCT-8 | Induction of G0/G1 phase arrest | mdpi.com |

Influence on Drug Metabolism Gene Expression

The interaction of therapeutic compounds with drug-metabolizing enzymes is a critical aspect of pharmacology. Research on isoniazid (B1672263) derivatives of 2-(4-substituted-phenoxymethyl)-benzoic acids has provided insight into their metabolic pathways. The study investigated the influence of these compounds on the expression of genes for enzymes involved in drug metabolism. The findings indicated that the synthesized compounds could likely be metabolized through pathways other than N-acetyltransferase 2 (NAT2). nih.govresearchgate.netnih.govcolab.ws This is significant because NAT2 is the primary enzyme for metabolizing the parent drug isoniazid, and variations in its activity can lead to adverse effects. The potential for an alternative metabolic route suggests that these derivatives might bypass the issues associated with NAT2 metabolism. nih.govresearchgate.netnih.gov

Selective Toxicity against Cancer Cell Lines (e.g., Caco2)

Research into the derivatives of this compound has revealed significant potential for selective anticancer activity. Certain analogs have demonstrated the ability to suppress the viability of specific human cancer cell lines while showing minimal impact on others. For instance, a notable derivative, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid, along with its methyl derivative, was found to significantly inhibit the proliferation of MCF-7 and MDA-MB-468 breast cancer cells nih.gov. In contrast, these compounds had only minor effects on other cancer cell lines such as HepG2 (liver cancer), Huh-7 (liver cancer), and HeLa (cervical cancer) cells nih.gov.

This behavior underscores a selective mechanism of action, suggesting that the compound's efficacy is dependent on the specific cellular characteristics of the cancer type nih.gov. The demonstrated ability of these benzoic acid derivatives to target specific cancer cells selectively is a crucial attribute in the development of novel chemotherapeutic agents, as it may lead to more effective treatments with fewer side effects researchgate.net. The search for new chemical entities that can selectively target tumor cells is a high priority in cancer therapy to overcome the limitations of existing treatments, such as lack of selectivity and the development of multidrug resistance researchgate.net. The data from studies on derivatives like 4-(3,4,5-Trimethoxyphenoxy) benzoic acid highlight the promise of this chemical scaffold in achieving such selectivity nih.gov.

Table 1: Antiproliferative Activity of a this compound Derivative

| Compound | Cell Line | Cancer Type | Result |

|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MCF-7 | Breast Cancer | Significant suppression of cell viability nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | MDA-MB-468 | Breast Cancer | Significant suppression of cell viability nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | HepG2 | Liver Cancer | Minor effect nih.gov |

| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Huh-7 | Liver Cancer | Minor effect nih.gov |

Cytotoxicity on Eukaryotic Cell Lines (e.g., Human Foreskin Fibroblasts - HFF)

The evaluation of a compound's effect on non-cancerous cells is critical to determine its potential as a therapeutic agent. For a compound to be considered selectively toxic to cancer cells, it must exhibit significantly lower toxicity toward normal, healthy cells. Studies on the parent compound, benzoic acid, have been conducted on normal human skin fibroblast cell lines to establish a baseline for cytotoxicity. One such study found that benzoic acid exhibited moderate toxicity on normal human skin fibroblasts researchgate.net.

While specific data on the cytotoxicity of this compound on Human Foreskin Fibroblasts (HFF) is not extensively detailed in the available literature, the principle of selective toxicity remains paramount. For derivatives of this compound to be viable anticancer candidates, they must demonstrate a favorable therapeutic window, meaning they are significantly more harmful to cancer cells than to normal cells like HFF. The investigation into the selective apoptotic capacity of derivatives against breast cancer cell lines suggests such a potential, as their targeted action implies a reduced impact on non-cancerous cells nih.gov. Further research directly comparing the cytotoxicity of these derivatives on cancer cell lines versus normal cell lines like HFF is essential to fully characterize their selectivity and therapeutic potential.

Proposed Mechanisms of Action

The biological effects of this compound and its derivatives are underpinned by several proposed mechanisms of action, ranging from interactions with specific molecular targets to the modulation of entire biochemical pathways.

Interaction with Specific Molecular Targets

The structure of this compound allows for potential interactions with various biological targets, a characteristic that is of great interest in medicinal chemistry cymitquimica.com. Derivatives of benzoic acid have been shown to interact with specific molecular targets to exert their effects. For example, certain synthetic benzoic acid derivatives act as retinoids with a specific affinity for the retinoid X receptor, while others, like Tamibarotene, selectively bind to retinoic acid receptors to inhibit cell proliferation preprints.org. Another mechanism observed in related compounds is the inhibition of key enzymes essential for cell survival and growth. Aminopterin, a folic acid and benzoic acid derivative, functions by inhibiting the enzyme dihydrofolate reductase, which is crucial for nucleotide synthesis preprints.org. These examples suggest that derivatives of this compound may also function by binding to specific enzymes or cellular receptors, thereby disrupting their normal function and leading to a therapeutic effect.

Modulation of Biochemical Pathways

Beyond interacting with single targets, these compounds can modulate complex biochemical pathways. Plant-derived benzoic acids are known to be integral components of pathways involved in producing hormones, defense compounds, and other metabolites nih.gov. When introduced into biological systems, derivatives of this compound can influence these pathways to produce a therapeutic outcome.

A key example is the induction of apoptosis (programmed cell death) in cancer cells. Studies on 4-(3,4,5-Trimethoxyphenoxy) benzoic acid demonstrated that it triggers apoptosis and induces cell-cycle arrest at the G2/M phase in breast cancer cells nih.gov. This process was associated with an increase in the activity of caspase-3, a critical executioner enzyme in the apoptotic pathway nih.gov. The ability of the protonated form of benzoic acid to alter the pH gradient across cellular membranes represents another mechanism by which it can disrupt cellular processes and acidify the cytoplasm, ultimately affecting cell viability nih.gov. The biosynthesis of benzoic acid itself involves the β-oxidative pathway, which takes place in peroxisomes, indicating the compound's deep integration with cellular metabolic machinery nih.govnih.gov.

Influence of the Phenoxymethyl Group on Reactivity and Binding Affinity

The phenoxymethyl group is a critical structural feature that significantly influences the biological activity of the parent benzoic acid molecule. This substituent modifies the molecule's electronic properties, which in turn dictates its chemical reactivity and biological function . The addition of the phenoxymethyl group increases the molecule's hydrophobicity compared to benzoic acid, which can alter its ability to penetrate cellular membranes and interact with targets within the cell nih.govnih.gov.

The nature, number, and position of substituents on the benzene (B151609) ring of benzoic acid derivatives are known to be crucial for their inhibitory effects nih.gov. The phenoxymethyl group, with its specific size, shape, and electronic nature, plays a direct role in the compound's binding affinity for enzymes and receptors. This group can fit into specific binding pockets on target proteins, forming interactions that determine the potency and selectivity of the compound . By modifying this group, chemists can fine-tune the compound's properties to enhance its interaction with a desired biological target and improve its therapeutic profile.

Inhibition of Protein Synthesis and Cell Division (e.g., by binding to bacterial DNA gyrase)

A significant mechanism of action for some derivatives of benzoic acid is the inhibition of essential enzymes involved in cell division and protein synthesis. A prime target in bacteria is DNA gyrase, a type II topoisomerase that is crucial for DNA replication, repair, and transcription nih.gov. Inhibition of this enzyme leads to a cessation of these vital cellular processes, ultimately resulting in bacterial death.

Studies have shown that certain derivatives of gallic acid, which shares a benzoic acid core, are potent inhibitors of bacterial DNA gyrase nih.gov. These compounds act as ATP-competitive inhibitors, meaning they bind to the ATP-binding site on the GyrB subunit of the enzyme, preventing it from using energy to perform its function nih.govnih.gov. This mechanism is distinct from that of other antibiotics like fluoroquinolones, which target a different part of the enzyme complex nih.gov. The potent inhibition of DNA gyrase by related compounds provides a strong basis for proposing that this compound derivatives could be developed as antibacterial agents that function through this pathway, leading to the inhibition of bacterial cell division and proliferation nih.gov.

Modeling Reactive Sites using Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations are instrumental in predicting its chemical reactivity and identifying the most probable sites for chemical reactions. By calculating the distribution of electrons, DFT can provide deep insights into the molecule's behavior.

Key aspects of DFT analysis include the study of Frontier Molecular Orbitals (FMOs) and the generation of a Molecular Electrostatic Potential (MEP) map. The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO represents the ability of a molecule to donate an electron, indicating regions susceptible to electrophilic attack, while the LUMO represents the ability to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. nih.gov In an MEP map, regions of negative potential (typically colored in shades of red) are rich in electrons and are likely to be sites for electrophilic attack, whereas regions of positive potential (colored in shades of blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic acid and ether groups, and positive potential around the acidic hydrogen of the carboxyl group.

While specific DFT-calculated values for this compound were not detailed in the available research, the table below outlines the key quantum chemical descriptors that would be determined in such a study.

Table 1: Quantum Chemical Reactivity Descriptors from DFT Calculations

| Descriptor | Symbol | Significance in Predicting Reactivity |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capacity; higher values indicate a better electron donor. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capacity; lower values indicate a better electron acceptor. nih.gov |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution; harder molecules have a larger energy gap. researchgate.net |

| Chemical Potential | µ = (EHOMO + ELUMO)/2 | Measures the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω = µ²/2η | Represents the ability of a molecule to accept electrons; a higher value indicates a good electrophile. |

Molecular Docking Studies for Enzyme Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for understanding the potential biological activity of compounds like this compound by modeling its interaction with specific enzyme active sites.

The primary goal of molecular docking is to identify the correct binding pose of the ligand and to estimate the strength of the interaction, commonly expressed as a binding energy or docking score. nih.govnih.gov A more negative binding energy value generally indicates a stronger and more stable interaction between the ligand and the enzyme. ukm.my

The analysis of a docked complex reveals the specific amino acid residues within the enzyme's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, all of which contribute to the stability of the ligand-receptor complex. nih.gov Understanding these interactions is fundamental in structure-based drug design and in elucidating the mechanism of enzyme inhibition.

While extensive docking studies have been performed on various benzoic acid derivatives against a range of enzymes, specific molecular docking results for this compound are not widely detailed in the surveyed literature. nih.govsemanticscholar.orgniscpr.res.in However, research on its derivatives suggests that this class of compounds can exhibit inhibitory effects on enzymes such as protein phosphatase Slingshot. Such findings underscore the potential of the this compound scaffold to interact with biological targets, making it a candidate for further computational and experimental investigation.

The table below summarizes the key parameters that are evaluated in molecular docking studies to assess the potential of a compound to interact with an enzyme.

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Unit | Significance in Enzyme Interaction Analysis |

|---|---|---|

| Target Enzyme/Protein | N/A | The specific biological macromolecule whose activity may be modulated by the ligand. |

| Binding Energy/Docking Score | kcal/mol | Estimates the binding affinity between the ligand and the enzyme; more negative values suggest stronger binding. ukm.my |

| Interacting Amino Acid Residues | N/A | Identifies the specific residues in the enzyme's active site that form key stabilizing interactions with the ligand. nih.gov |

| Type of Interactions | N/A | Describes the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic) that stabilize the ligand in the binding pocket. nih.gov |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design and Synthesis of Derivatives for Enhanced Bioactivity

The core structure of 4-(phenoxymethyl)benzoic acid serves as a versatile scaffold for the introduction of various pharmacophores to tune its biological properties. Key derivatives that have been synthesized and studied include thioureides, acyl hydrazides, and oxadiazoles, each offering unique structural and electronic characteristics to interact with biological targets.

The synthesis of thioureide derivatives of this compound typically follows a multi-step reaction pathway. The process is initiated by converting this compound to its corresponding acid chloride. This is commonly achieved by reacting the carboxylic acid with thionyl chloride. The resulting 4-(phenoxymethyl)benzoyl chloride is then treated with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone (B3395972) to form an isothiocyanate intermediate. The final step involves the reaction of this isothiocyanate with a variety of primary amines, leading to the formation of N,N'-disubstituted thioureide derivatives. lew.roresearchgate.netnih.gov This synthetic route allows for the introduction of a wide range of substituents (R-groups) on the terminal nitrogen atom of the thioureide moiety, enabling a systematic exploration of the SAR.

The general synthetic scheme is as follows:

Acid Chloride Formation: this compound + SOCl₂ → 4-(phenoxymethyl)benzoyl chloride

Isothiocyanate Formation: 4-(phenoxymethyl)benzoyl chloride + NH₄SCN → 4-(phenoxymethyl)benzoyl isothiocyanate

Thioureide Synthesis: 4-(phenoxymethyl)benzoyl isothiocyanate + R-NH₂ → N-[4-(phenoxymethyl)benzoyl]-N'-(R)-thiourea

Studies on related phenoxymethyl (B101242) benzoic acid thioureides have demonstrated that variations in the 'R' group on the terminal amine lead to a range of biological activities, including antimicrobial and antiparasitic effects. nih.govresearchgate.netnih.gov For instance, research on 2-(4-chlorophenoxymethyl)benzoic acid thioureides showed that the nature and position of substituents on the aromatic ring of the primary amine significantly influenced the antimicrobial spectrum and potency. nih.govnih.gov

Acyl hydrazide derivatives of this compound are key intermediates in the synthesis of other heterocyclic compounds, such as 1,3,4-oxadiazoles, and also possess intrinsic biological activities. The synthesis of acyl hydrazides is generally achieved by reacting the corresponding ester of this compound with hydrazine (B178648) hydrate. nih.govimpactfactor.org

From these acyl hydrazides, 1,3,4-oxadiazole (B1194373) derivatives can be synthesized through various cyclization methods. nih.govnih.govresearchgate.net A common approach involves the reaction of the acyl hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov This method allows for the incorporation of a second variable substituent, further expanding the chemical diversity of the synthesized compounds.

The general synthetic pathway is:

Esterification: this compound + R'OH → 4-(phenoxymethyl)benzoate ester

Acyl Hydrazide Formation: 4-(phenoxymethyl)benzoate ester + N₂H₄·H₂O → 4-(phenoxymethyl)benzohydrazide (B2661273)

Oxadiazole Synthesis: 4-(phenoxymethyl)benzohydrazide + R''COOH / POCl₃ → 2,5-disubstituted-1,3,4-oxadiazole

Derivatives of 1,3,4-oxadiazoles are known to exhibit a broad spectrum of pharmacological activities. nih.govresearchgate.netlongdom.orgnih.govresearchgate.net For example, novel 1,3,4-oxadiazole derivatives bearing a phenoxymethyl moiety have been synthesized and evaluated for their anticancer activity, with some compounds showing considerable inhibition of cell growth. longdom.org

Correlation between Structural Modifications and Biological Efficacy

The biological efficacy of this compound derivatives is intricately linked to their structural features. SAR studies aim to decipher these correlations to guide the design of more potent and selective compounds.

The nature of the substituent 'R' in the thioureide derivatives plays a pivotal role in determining their biological activity. Studies on analogous series of compounds have shown that the introduction of different R-groups can modulate the lipophilicity, electronic properties, and steric profile of the molecule, which in turn affects its interaction with biological targets. lew.ro

For instance, in a series of 2-(4-chlorophenoxymethyl)benzoic acid thioureides, compounds with halogen-substituted phenyl rings as the R-group, such as N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea, exhibited broad-spectrum antimicrobial activity. nih.govnih.gov This suggests that electron-withdrawing and bulky substituents can enhance efficacy.

Table 1: Hypothetical Structure-Activity Relationship of this compound Thioureide Derivatives This table is illustrative and based on general principles of medicinal chemistry, as specific data for the 4-isomer is not available.

| Compound ID | R-Group | Predicted Biological Activity | Key Observations |

|---|---|---|---|

| 4-PMBAT-1 | Phenyl | Moderate | Baseline activity for an aromatic substituent. |

| 4-PMBAT-2 | 4-Chlorophenyl | High | Electron-withdrawing group may enhance activity. |

| 4-PMBAT-3 | 4-Methoxyphenyl | Moderate to Low | Electron-donating group may decrease activity. |

| 4-PMBAT-4 | 2,6-Dichlorophenyl | High | Steric bulk and strong electron withdrawal could increase potency. |

| 4-PMBAT-5 | Cyclohexyl | Low | Aliphatic group may be less favorable than aromatic for this target. |

The steric and electronic effects of substituents are fundamental to the SAR of this compound derivatives.

Steric Effects: The size and shape of the substituents can impact how the molecule fits into the binding pocket of a biological target. mdpi.com Bulky substituents can either create favorable van der Waals interactions, leading to enhanced activity, or cause steric hindrance that prevents optimal binding. The position of the substituent also plays a crucial role; for example, ortho-substitution on an aromatic ring can force a conformational change that might be either beneficial or detrimental to activity.

The structural modifications of this compound derivatives also have a significant impact on their physicochemical properties, such as acidity and solubility, which are critical for their pharmacokinetic profile.

Development of Novel Anti-Infective Agents

The scaffold of this compound has served as a foundational structure for the development of various derivatives with potential anti-infective properties. Researchers have explored modifications of this core structure to synthesize new compounds with activity against a range of microbial pathogens.

One area of investigation involves the synthesis of thioureide derivatives. For instance, new thioureides of 2-(4-methylphenoxymethyl)benzoic acid have been synthesized and evaluated for their antimicrobial activity. researchgate.netresearchgate.net These compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae), and fungal strains (Candida albicans, Aspergillus niger). researchgate.net The results indicated specific antimicrobial activity, with the most significant effects observed against planktonic fungal cells, followed by P. aeruginosa. researchgate.net While most of the tested compounds showed activity against Gram-positive bacteria, only a few were effective against E. coli and K. pneumoniae. researchgate.net

Another approach has been the creation of hybrid molecules. For example, a series of hybrid molecules linking amoxicillin (B794) with derivatives of benzoic acid via a methylene (B1212753) bridge were designed and synthesized. nih.gov These compounds were evaluated for their activity against both Gram-positive and Gram-negative bacteria. The results showed that these hybrid molecules could enhance the activity of amoxicillin against certain strains. nih.gov Specifically, the amoxicillin-p-nitrobenzoic acid derivative demonstrated good activity against Salmonella species and was more effective against methicillin-resistant S. aureus (MRSA) than amoxicillin alone. nih.gov

Furthermore, pyrazole (B372694) derivatives of benzoic acid have been identified as potent agents against Gram-positive bacteria, particularly staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nih.gov These compounds have demonstrated bactericidal action and effectiveness in inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis. nih.gov

The research into these derivatives highlights the versatility of the benzoic acid framework in developing new anti-infective agents. The structure-activity relationship (SAR) studies often focus on how different substituents on the aromatic rings and modifications of the carboxylic acid group influence the antimicrobial spectrum and potency.

| Derivative Class | Target Pathogens | Key Findings | Reference |

|---|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Gram-positive, Gram-negative bacteria, Fungi | Highest activity against fungal cells (MIC: 15.6-62.5 µg/mL) and P. aeruginosa (MIC: 31.5-250 µg/mL). | researchgate.net |

| Amoxicillin-benzoic acid hybrids | Gram-positive, Gram-negative bacteria | Amoxicillin-p-nitrobenzoic acid showed better activity against MRSA (MIC = 64 µg/mL) than amoxicillin (MIC = 128 µg/mL). | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives | Staphylococci, Enterococci | Potent activity with MIC values as low as 0.78 μg/mL; effective against biofilms. | nih.gov |

Antitumor Potential of Derivatives

The molecular framework of this compound is a recognized scaffold in the design of potential anticancer agents. nih.govresearchgate.net Modifications to this core structure have led to the synthesis of derivatives with significant antiproliferative and cytotoxic properties against various cancer cell lines.